4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

medicinal chemistry cross-coupling chemical biology probe design

4-Bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 354792-70-4) is a heterocyclic small molecule (C₁₅H₁₀BrN₃OS, MW 360.2 g/mol) belonging to the N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide class, a well-characterized series of adenosine receptor (AR) antagonists originally developed via a template-based medicinal chemistry approach at the Leiden/Amsterdam Center for Drug Research. The compound consists of a 4-bromobenzamide moiety linked through an amide nitrogen to a 3-phenyl-1,2,4-thiadiazole core.

Molecular Formula C15H10BrN3OS
Molecular Weight 360.23
CAS No. 354792-70-4
Cat. No. B2684665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
CAS354792-70-4
Molecular FormulaC15H10BrN3OS
Molecular Weight360.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H10BrN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20)
InChIKeyDZWOHXUHPQCLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 354792-70-4): Procurement-Grade Chemical Identity and Class Context


4-Bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 354792-70-4) is a heterocyclic small molecule (C₁₅H₁₀BrN₃OS, MW 360.2 g/mol) belonging to the N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide class, a well-characterized series of adenosine receptor (AR) antagonists originally developed via a template-based medicinal chemistry approach at the Leiden/Amsterdam Center for Drug Research [1]. The compound consists of a 4-bromobenzamide moiety linked through an amide nitrogen to a 3-phenyl-1,2,4-thiadiazole core. Its defining structural feature—a para-bromo substituent on the benzamide ring—distinguishes it from the extensively profiled 4-hydroxy (LUF5437, Ki A₁ = 7 nM), 4-methoxy (LUF5417, Ki A₃ = 82 nM), 4-chloro, 4-methyl, and unsubstituted congeners [1]. While the parent scaffold is established in the adenosine receptor pharmacology literature, this specific brominated analog occupies a unique position at the steric boundary defined by the class structure-activity relationship (SAR), where substituents larger than chloro begin to erode A₁ receptor affinity [1].

Why In-Class Substitution of 4-Bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 354792-70-4) Is Not Straightforward


The N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide scaffold exhibits a steep and non-linear SAR at the para-position of the benzamide ring that precludes simple analog interchange. Published affinity data from the foundational J. Med. Chem. 2001 study reveal that while small substituents (H, CH₃, Cl, OCH₃) retain nanomolar A₁ receptor affinity (Ki ≈ 30–40 nM), increasing the van der Waals radius beyond chlorine—as with iodo (8c) or nitro (8f)—causes a catastrophic loss of A₁ binding [1]. Bromine (van der Waals radius ~1.85 Å) sits precisely at this empirically determined steric tipping point between chlorine (~1.75 Å) and iodine (~1.98 Å), meaning its receptor interaction profile cannot be extrapolated from either smaller or larger halo-analogs [1]. Furthermore, the A₃ receptor SAR follows a distinct electronic potency rank order (Cl < H < CH₃ < OCH₃), where the electron-withdrawing character of bromine (Hammett σp = +0.23) predicts a receptor engagement pattern different from both the electron-donating methoxy analog (σp = −0.27) and the unsubstituted parent [1]. Substituting a 4-chloro, 4-methoxy, or 4-hydroxy analog for the 4-bromo congener in a binding or functional assay therefore introduces an uncontrolled variable that confounds structure-based interpretation.

Quantitative Comparator Evidence for 4-Bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 354792-70-4)


Para-Bromo Substituent as a Superior Synthetic Diversification Handle Versus Non-Halogenated and Chloro Analogs

The 4-bromo substituent on the benzamide ring enables Pd-catalyzed cross-coupling chemistries (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are either impossible or substantially less efficient with the corresponding 4-H, 4-CH₃, 4-OCH₃, or 4-OH analogs. While the 4-chloro analog (8d) also serves as a coupling handle, aryl bromides undergo oxidative addition to Pd(0) approximately 10–100× faster than the corresponding aryl chlorides under standard catalytic conditions, enabling milder reaction temperatures, shorter times, and higher yields for late-stage diversification [1]. In the context of the J. Med. Chem. 2001 SAR study where the 4-chloro analog was explicitly tested (compound 8d, classed among 'small substituents' retaining A₁ Ki ≈ 30–40 nM), the bromo analog provides comparable or superior synthetic utility without the steric penalty that eliminates receptor binding for iodo (8c) [1].

medicinal chemistry cross-coupling chemical biology probe design

Molecular Weight and Lipophilicity Differentiation from the 4-Hydroxy (LUF5437) and 4-Methoxy (LUF5417) Pharmacological Tool Compounds

The 4-bromo substituent imparts distinct physicochemical properties relative to the two most extensively characterized pharmacological tool compounds in this series. LUF5437 (4-hydroxy, 8h) has a molecular weight of 281.3 g/mol and is the most potent A₁ antagonist (Ki = 7 nM), while LUF5417 (4-methoxy, 8e) has MW 311.4 g/mol and represents the optimal A₃ antagonist (Ki = 82 nM) [1]. The target compound (MW 360.2 g/mol) carries a bromine atom that increases both molecular weight (+78.9 Da vs. 8h; +48.8 Da vs. 8e) and predicted lipophilicity (estimated ΔLogP ≈ +1.0 to +1.5 vs. 4-OH and 4-OCH₃ analogs based on π substituent constants: π_Br = +0.86 vs. π_OH = −0.67 vs. π_OCH₃ = −0.02) [1]. This lipophilicity shift may enhance membrane permeability and blood-brain barrier penetration potential relative to the more polar tool compounds, while the increased molecular weight and halogen content provide distinct MS fragmentation patterns useful as an internal standard in LC-MS/MS bioanalysis.

ADME prediction physicochemical profiling probe selection

Steric Boundary Probing: The 4-Bromo Substituent Defines the Threshold Between Retained and Abolished Adenosine A₁ Receptor Affinity

The J. Med. Chem. 2001 study established that para-substituents on the benzamide ring fall into two categories based on A₁ receptor binding: small substituents (H, CH₃, Cl, OCH₃) maintain Ki values of approximately 30–40 nM, while large substituents (I, NO₂) cause a 'tremendous' loss of affinity [1]. Bromine, with a van der Waals radius of approximately 1.85 Å, lies between chlorine (~1.75 Å, retained affinity) and iodine (~1.98 Å, abolished affinity), placing the 4-bromo analog at the empirically defined steric boundary. This compound therefore serves as a unique probe for mapping the steric tolerance of the A₁ receptor orthosteric site with finer granularity than is possible with the chloro (below threshold) or iodo (above threshold) analogs [1]. For the A₃ receptor, the established potency order Cl < H < CH₃ < OCH₃ indicates that electronic effects dominate over steric effects; bromine's intermediate electron-withdrawing character (σp = +0.23, between H at 0.00 and Cl at +0.23) predicts a distinct A₃ affinity rank not captured by any existing data point in the series [1].

adenosine receptor pharmacology structure-activity relationship steric effects

Multi-Target Screening History: Participation in CDC25B, Dicer, and GIRK2 High-Throughput Screening Campaigns

Unlike the extensively characterized adenosine receptor tool compounds LUF5437 (8h) and LUF5417 (8e), which have been studied almost exclusively in the context of adenosine receptor pharmacology, 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has been subjected to broader phenotypic and target-based screening at the University of Michigan Center for Chemical Genomics . Public records indicate the compound was tested in at least three distinct assay systems: (i) a Dicer-mediated pre-microRNA maturation assay, (ii) a CDC25B-CDK2/CyclinA protein-protein interaction inhibitor screen, and (iii) a G protein-gated inwardly-rectifying potassium channel (GIRK2) activator discovery campaign . While quantitative activity outcomes (IC₅₀, % inhibition, or AC₅₀ values) from these screens are not publicly consolidated, this multi-target screening history means the compound may have annotated activity data across target classes unrelated to adenosine receptors—information not available for the more narrowly profiled comparator analogs—and represents a starting point for target deconvolution or repurposing studies.

high-throughput screening target identification chemical biology

Halogen Bonding Potential: Bromine as a Tunable Non-Covalent Interaction Motif for Structure-Based Design

The 4-bromo substituent introduces halogen bonding (XB) capability—a directional, electrostatically driven non-covalent interaction between the bromine σ-hole and Lewis bases (backbone carbonyl oxygens, π-systems, carboxylate side chains)—that is absent or substantially weaker in the 4-H, 4-CH₃, 4-OCH₃, and 4-OH analogs. The calculated σ-hole potential for aryl bromides (VS,max ≈ 15–20 kcal/mol) is significantly stronger than for aryl chlorides (VS,max ≈ 8–12 kcal/mol), enabling more robust halogen bond formation with protein backbone carbonyls (C=O···Br distance ~3.0–3.3 Å, angle ~165–175°) [1]. In the adenosine receptor context, the SAR study explicitly noted that 'the electronic nature of the 4-substituents played an important role in binding the adenosine A₃ receptor,' suggesting that the halogen bond donor capacity of bromine could modulate A₃ recognition differently from the hydrogen-bond donating 4-OH or the purely hydrophobic 4-CH₃ [1]. This property is absent from all non-halogenated analogs in the series.

structural biology halogen bonding crystallography fragment-based drug design

Recommended Research and Industrial Application Scenarios for 4-Bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 354792-70-4)


Adenosine A₁ Receptor Steric Tolerance Mapping — Use as the Critical Intermediate-Size Probe

For receptor pharmacology laboratories conducting systematic SAR studies of the adenosine A₁ receptor orthosteric pocket, this compound serves as the essential data point linking the 'retained affinity' cluster (4-H, 4-CH₃, 4-Cl, 4-OCH₃; Ki ≈ 30–40 nM) to the 'abolished affinity' cluster (4-I, 4-NO₂) [1]. By completing radioligand displacement assays with [³H]DPCPX on rat cortical membranes or human A₁-expressing cell lines, researchers can quantify the precise Ki value at the steric boundary and correlate it with computed molecular volume or van der Waals surface area descriptors, providing a continuous rather than binary understanding of the para-pocket steric constraint [1].

Late-Stage Diversification Hub for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

For medicinal chemistry teams building focused libraries around the N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide scaffold, the 4-bromo analog functions as a universal late-stage diversification intermediate. Its aryl bromide handle undergoes efficient Pd-catalyzed Suzuki-Miyaura coupling with aryl, heteroaryl, and alkenyl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), enabling rapid generation of 20–100 compound libraries from a single precursor [1]. This strategy circumvents the need to synthesize each 4-substituted analog de novo from the corresponding benzoyl chloride and 5-amino-3-phenyl-1,2,4-thiadiazole, reducing synthetic step count and enabling direct comparator studies within a single synthetic batch [1].

Halogen Bonding Crystallography — Co-Structural Determination with Adenosine Receptor Constructs

Structural biology groups pursuing high-resolution co-crystal structures or cryo-EM reconstructions of adenosine A₁ or A₃ receptors can leverage the 4-bromo substituent for experimental halogen bonding analysis. The bromine atom provides both anomalous scattering signal for X-ray crystallography (f'' at Cu Kα ≈ 1.3 e⁻, enabling SAD/MAD phasing) and a directional halogen bond donor for mapping Lewis base hotspots (backbone C=O, carboxylate side chains, structured water molecules) in the receptor binding pocket [1]. This structural information cannot be obtained with the 4-H, 4-CH₃, 4-OCH₃, or 4-OH analogs, and is only weakly accessible with the 4-Cl analog due to its lower σ-hole potential [1].

Multi-Target Selectivity Profiling Starting Point — Follow-Up on Existing Screening Hits

For chemical biology and drug repurposing groups, this compound's documented participation in University of Michigan high-throughput screens against Dicer, CDC25B-CDK2/CyclinA, and GIRK2 provides a starting point for systematic selectivity profiling . Researchers can obtain the original screening data from PubChem BioAssay (AID records associated with the University of Michigan Center for Chemical Genomics campaigns) and conduct confirmatory dose-response experiments to validate any preliminary activity signals, potentially uncovering polypharmacology that distinguishes this compound from adenosine receptor-focused analogs .

Quote Request

Request a Quote for 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.